Phthalazin-6-amine

Descripción general

Descripción

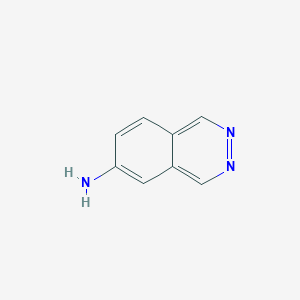

Phthalazin-6-amine is a nitrogen-containing heterocyclic compound, specifically a derivative of phthalazineThis compound is of interest due to its potential biological and pharmacological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phthalazin-6-amine can be synthesized through various methods. One common approach involves the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method includes the reaction of benzoxazinone derivatives with benzyl amine in ethanol . These reactions typically require reflux conditions and careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors to enhance reaction rates and scalability .

Análisis De Reacciones Químicas

Oxidation Reactions

Phthalazin-6-amine undergoes oxidation to form phthalazinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) . For example:

-

Oxidation at the amine group yields 6-phthalazinone derivatives, which retain the bicyclic framework while introducing a ketone moiety .

Key Conditions :

-

Solvent: Aqueous or alcoholic media.

-

Temperature: Typically 60–100°C.

Reduction Reactions

Reduction of this compound primarily targets the aromatic ring or substituents:

-

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the heterocyclic ring, yielding partially saturated derivatives .

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the phthalazine ring to generate dihydrophthalazine analogs .

Example Reaction :

Substitution Reactions

The amine group at position 6 participates in nucleophilic substitution, enabling functionalization:

Amination and Alkylation

-

Palladium-catalyzed coupling with amines (e.g., piperidine, morpholine) introduces alkyl or aryl groups at position 4 or 6 .

-

Buchwald–Hartwig amination with polyamines yields cytotoxic derivatives, such as 5c (85% yield with piperidine) .

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Bromophthalazinone | Piperidine | 4-Piperidinylthis compound | 85 |

| 4-Bromophthalazinone | Thiomorpholine | 4-Thiomorpholinylthis compound | 62 |

Chlorination and Nucleophilic Displacement

-

Treatment with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides, enabling subsequent displacement by amines (e.g., p-phenylenediamine) .

Example :

Cyclization Reactions

This compound serves as a precursor in heterocyclic synthesis:

-

Hydrazine hydrate induces cyclization to form triazolo-phthalazine derivatives, which exhibit antidiabetic activity .

-

Reaction with thiosemicarbazide yields thiadiazolo-phthalazines , validated by IR and mass spectral data .

Synthetic Pathway :

Tautomerization and Acid-Mediated Reactions

Under acidic conditions (e.g., acetic acid), N-aminophthalimide derivatives undergo tautomerization to form phthalazine-1,4-diones . This equilibrium is critical for stabilizing bioactive conformers.

Key Observation :

Complexation with Metal Ions

This compound derivatives act as ligands for Cu(II) and Zn(II) ions, forming complexes with potential anticancer activity .

Mechanism :

-

Coordination occurs via the amine and adjacent nitrogen atoms, confirmed by ESI-MS and X-ray crystallography .

Table 1: Representative Reactions and Yields

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 6-Phthalazinone | 75–90 |

| Reduction | LiAlH₄, THF, reflux | 1,2-Dihydrothis compound | 68 |

| Pd-Catalyzed Amination | Pd(OAc)₂, DavePhos, t-BuOK | 4-Piperidinylthis compound | 85 |

| Cyclization | Hydrazine hydrate, pyridine | Triazolo-phthalazine | 70–80 |

Table 2: Biological Activity of Reaction Products

| Derivative | Biological Activity | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| 4-Thiomorpholinyl | Anticancer | 10–30 | HCT116, HepG2 |

| Triazolo-phthalazine | Antidiabetic | 15–25 | NIDDM model |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : CHN

Molecular Weight : 160.18 g/mol

Phthalazin-6-amine features a unique bicyclic structure that contributes to its reactivity and biological activity. The compound can serve as a versatile building block in synthetic organic chemistry, facilitating the development of more complex molecules.

Chemistry

This compound is utilized as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo diverse chemical reactions makes it valuable for creating new materials and compounds with tailored properties.

Biology

Research has focused on the interactions of this compound with biological molecules, particularly its potential as a bioactive compound. Studies have highlighted its antimicrobial and anticancer activities, making it a subject of interest in medicinal chemistry.

Medicine

The compound is being investigated for its therapeutic properties. Notably, its derivatives have shown promise in targeting specific pathways in cancer treatment and possess antimicrobial properties against various pathogens.

Industry

This compound is employed in the development of new materials, including dyes and pigments, due to its structural characteristics that allow for functionalization.

This compound exhibits significant biological activities attributed to its interaction with specific molecular targets.

Antimicrobial Activity

Research indicates that derivatives of phthalazine show substantial antimicrobial properties:

- Effective against strains such as E. coli and S. aureus.

- Mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Numerous studies have demonstrated the potential anticancer effects of this compound:

- In vitro assays reveal cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer).

- The compound induces apoptosis through interactions with regulatory proteins involved in cell cycle progression.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of phthalazin derivatives on cancer cell lines:

- Cell Lines Tested : HCT116 (colon cancer) and HepG2 (liver cancer).

- Results : Certain derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity against these cell lines .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of phthalazine derivatives:

- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

- Findings : Several compounds displayed broad-spectrum bactericidal activity with IC50 values between 5 - 20 µM, primarily through enzyme inhibition .

Data Tables

| Activity Type | Target Organisms/Cell Lines | IC50 Values (μM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 5 - 20 | Enzyme inhibition |

| Anticancer | HCT116, HepG2 | 10 - 30 | Apoptosis induction |

Mecanismo De Acción

Phthalazin-6-amine can be compared with other similar compounds, such as:

Phthalazine: The parent compound, which shares the bicyclic structure but lacks the amine group.

Phthalazinone: An oxidized derivative with a ketone group.

Hydralazine: A well-known antihypertensive agent with a similar structure but different functional groups.

Uniqueness: this compound is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Comparación Con Compuestos Similares

- Phthalazine

- Phthalazinone

- Hydralazine

Phthalazin-6-amine continues to be a compound of significant interest in various fields of research due to its versatile chemical properties and potential therapeutic applications.

Actividad Biológica

Phthalazin-6-amine is a nitrogen-containing heterocyclic compound derived from phthalazine, which has garnered interest in the scientific community due to its potential biological and pharmacological activities. This article delves into its biological activity, including its mechanism of action, biochemical properties, and therapeutic applications.

Overview of this compound

This compound is primarily recognized for its diverse applications in medicinal chemistry. It serves as a precursor for synthesizing various heterocyclic compounds and is studied for its potential antimicrobial , antitumor , and anti-inflammatory properties. Additionally, derivatives of this compound have been explored for uses as antihypertensive agents , serotonin reuptake inhibitors , and phosphodiesterase inhibitors .

Target Interactions

This compound interacts with several biological targets, including:

- Enzymes : It has been shown to inhibit key enzymes involved in cellular pathways.

- Proteins : The compound binds to various proteins, affecting their function and stability.

- DNA/RNA : It may influence processes such as DNA replication and RNA transcription .

Biochemical Pathways

The biological effects of this compound are mediated through several biochemical pathways:

- Signal Transduction : Involvement in pathways related to cell proliferation and apoptosis.

- Gene Expression : Modulation of gene expression profiles through interaction with transcription factors .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, certain derivatives demonstrated significant cytotoxicity against cancer cell lines such as HCT-116 and PC-3, with IC50 values indicating potent activity:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Phthalazin-6-amino derivative 1 | 0.32 | VEGFR2 |

| Phthalazin-6-amino derivative 2 | 0.64 | VEGFR2 |

| Sorafenib | 2.93 | VEGFR2 |

These compounds induced apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest at the S-phase .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of phthalazin derivatives has been investigated, showing promise in reducing inflammation markers in vitro. This suggests a role in managing inflammatory diseases .

Case Studies

- VEGFR Inhibition Study :

- Cytotoxicity Assessment :

Pharmacokinetics

This compound derivatives demonstrate favorable pharmacokinetic profiles, including good absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties enhance their viability as drug candidates .

Propiedades

IUPAC Name |

phthalazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRYNXNMVQFNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620295 | |

| Record name | Phthalazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346419-79-2 | |

| Record name | Phthalazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.